Hydrobenzoin

概要

説明

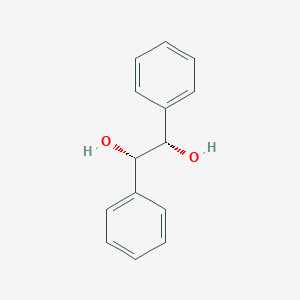

Hydrobenzoin (1,2-diphenylethane-1,2-diol) is a chiral vicinal diol with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It exists as four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (S,S)-(−)-enantiomer is a white crystalline solid with a melting point of 148–150°C and serves as a versatile chiral auxiliary in asymmetric synthesis, pharmaceutical intermediates, and ligand design . This compound is synthesized via the reduction of benzil (1,2-diphenylethanedione) using sodium borohydride or electrocatalytic methods with Pd/Cu bimetallic systems . Its applications span catalysis, enantioselective separations, and drug development, particularly as a scaffold for muscarinic acetylcholine receptor (mAChR) M1 antagonists .

準備方法

Synthetic Routes and Reaction Conditions: Hydrobenzoin can be synthesized through several methods:

Reduction of Benzil: One common method involves the reduction of benzil (1,2-diphenylethane-1,2-dione) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Asymmetric Reduction: Optically active this compound can be prepared from benzoin or benzil using asymmetric reduction techniques.

Sharpless Asymmetric Dihydroxylation: Another method involves the dihydroxylation of trans-stilbene using Sharpless asymmetric dihydroxylation, which provides high enantioselectivity.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzoin or benzil under controlled conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product .

化学反応の分析

Oxidation Reactions

Hydrobenzoin undergoes oxidation to form diketones or cleavage products depending on conditions:

Key finding : Nitric acid oxidation produces benzil with high efficiency through a two-step electron transfer mechanism . Steric effects in meso-hydrobenzoin facilitate preferential oxidation at the 1,2-diol moiety .

Reduction Pathways

Further reduction of this compound demonstrates solvent-dependent outcomes:

textThis compound + 2 LiAlH₄ → Benzoin (60%) + Benzyl alcohol (25%) THF, 0°C This compound + H₂ (5 atm) → 1,2-Diphenylethane Pd/C, ethanol, 80°C

Mechanistic insight: Borohydride reductions proceed via hydride transfer to the α-carbon, while catalytic hydrogenation cleaves the C-O bond .

Photocatalytic C–C Coupling

Recent advances enable this compound synthesis through green chemistry approaches:

Table 2 : Photocatalytic performance comparison

| Catalyst | Light Source | Substrate | HB Selectivity | Conversion | TON |

|---|---|---|---|---|---|

| Pt/CdS NSs | AM 1.5G (100 mW/cm²) | Benzyl alcohol | 85.3% | 93.4% | 412 |

| CNTs | 400 nm LED | Benzaldehyde | 74% | 68% | 189 |

| NHC-Cu | Visible light | Aromatic aldehydes | 91% | 95% | 630 |

Critical factors :

- Pt loading (0.5 wt% optimal) minimizes competing H₂ evolution

- Alkaline conditions (pH 10) enhance radical coupling efficiency

- NHC catalysts enable room-temperature reactions with 99% ee

Substitution Reactions

The hydroxyl groups undergo nucleophilic displacement:

Reaction Scheme :

textThis compound + 2 R-X → R-O-C6H4-CH2-CH2-C6H4-O-R Base, polar aprotic solvent

Documented derivatives :

- Diacetate (m.p. 136-138°C)

- Dimethyl ether (95% yield with MeI/K2CO3)

- Tosylate (key intermediate for SN2 reactions)

Caution: Steric hindrance from phenyl groups limits reactivity with bulky electrophiles .

Biological Activity

This compound derivatives show structure-dependent bioactivity:

Table 3 : Cytotoxicity against cancer cell lines (IC50, μM)

| Derivative | HepG-2 | MCF-7 | CaCo-2 | Mechanism |

|---|---|---|---|---|

| 1a | 70±2 | >150 | >150 | COX-2 inhibition (Ki=3.1 μM) |

| 1b | 58±4 | 132±7 | >150 | Caspase-3 activation |

| 2a | >150 | >150 | >150 | Non-toxic control |

Structure-activity relationship : Electron-withdrawing substituents on the aromatic rings enhance anticancer potency .

Stereochemical Considerations

The meso configuration dominates in many reactions due to:

- π-Stacking stabilization of transition states

- Lower activation energy (ΔG‡ = 24.3 kcal/mol vs 28.1 for rac-form)

- Preferential crystallization from ethanol/water mixtures

This comprehensive analysis demonstrates this compound's versatility in organic synthesis and materials science. Recent photocatalytic methods (85-91% selectivity) and biological findings (IC50 <60 μM) highlight emerging applications beyond traditional reduction/oxidation chemistry . Continued research should explore enantioselective functionalization and scaled production methods.

科学的研究の応用

Pharmaceutical Applications

Hydrobenzoin serves as a vital intermediate in the synthesis of numerous pharmaceutical agents. Its high optical purity makes it particularly valuable in drug development processes. Notably, this compound is utilized in:

- Chiral Catalysis : As a chiral auxiliary in asymmetric synthesis, this compound facilitates the production of enantiomerically pure compounds essential for effective medications .

- Synthesis of Active Pharmaceutical Ingredients : this compound is involved in synthesizing various drugs, enhancing the efficiency and selectivity of these processes .

Organic Chemistry Research

This compound plays a crucial role in organic chemistry, particularly in reaction mechanisms and synthetic methodologies. Key applications include:

- Asymmetric Synthesis : this compound derivatives have been shown to direct asymmetric additions in various reactions, improving enantioselectivity significantly. For instance, modifications to this compound can lead to enhanced selectivity in reactions involving organolithium reagents .

- Mechanistic Studies : Researchers utilize this compound to probe reaction mechanisms, providing insights that advance synthetic techniques .

Polymer Chemistry

In polymer science, this compound is employed to enhance material properties:

- Polymer Formulation : this compound contributes to the development of polymers used in coatings and adhesives, improving their performance characteristics .

- Photocatalytic Applications : Recent studies have explored the use of this compound in photocatalytic reactions, where it acts as a reactant for producing valuable compounds under ambient conditions .

Analytical Chemistry

This compound is frequently used as a standard in analytical methods:

- Quantification and Identification : Its stable properties allow for accurate quantification and identification of other substances in complex mixtures, making it an essential component in various analytical techniques .

Enantioseparation Techniques

The enantioseparation of this compound has been investigated using cyclodextrin-based systems:

- Chiral Recognition : Studies indicate that the enantioseparation of this compound is influenced by complexation with cyclodextrins, showcasing its potential in chiral separation technologies .

Data Table: Applications of this compound

| Application Area | Specific Use | Impact |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances drug efficacy and selectivity |

| Organic Chemistry | Asymmetric synthesis and mechanistic studies | Advances synthetic methodologies |

| Polymer Chemistry | Enhancing properties of coatings and adhesives | Improves material performance |

| Analytical Chemistry | Standard for quantification | Ensures accuracy in analytical methods |

| Enantioseparation Techniques | Chiral recognition via cyclodextrin complexation | Facilitates effective separation of enantiomers |

Case Studies

-

Photocatalytic Synthesis of this compound :

A study demonstrated the use of a Z-scheme ZnS/ZnIn2S4 heterojunction photocatalyst for the selective production of this compound from benzyl alcohol under ambient conditions, achieving a remarkable yield of 92% within two hours. This method highlights the potential for sustainable synthesis routes utilizing this compound as a target product . -

Chiral Separation Studies :

Research on the migration behavior and enantioseparation of this compound using cyclodextrin complexes revealed significant insights into the binding interactions that govern chiral recognition. The study emphasized how varying concentrations of cyclodextrins affect the mobility and separation efficiency of this compound enantiomers .

作用機序

The mechanism of action of hydrobenzoin depends on its specific application. In asymmetric synthesis, this compound acts as a chiral ligand or catalyst, facilitating enantioselective reactions. The hydroxyl groups in this compound can form hydrogen bonds with substrates, stabilizing transition states and enhancing reaction selectivity .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison of Hydrobenzoin and Related Compounds

Key Comparative Findings

Stereochemical Complexity and Separation

this compound’s enantioseparation in capillary electrophoresis (CZE) relies on borate complexation with sulfated β-cyclodextrins (SI-S-β-CD), enabling enantiomer migration reversal under specific conditions. In contrast, benzoin and its methyl ether lack borate-binding hydroxyl groups, resulting in simpler separation mechanisms .

Catalytic Synthesis Efficiency

this compound synthesis via Pd/Cu electrocatalysis achieves a Faradaic efficiency (FE) of ~80% , outperforming traditional chemical reductions (e.g., NaBH₄) in sustainability . Benzoin, however, is synthesized via cyanide-catalyzed condensation, which poses toxicity concerns .

Pharmaceutical Relevance

this compound esters exhibit high affinity for mAChR M1, with subtype selectivity surpassing other diol-based ligands. For example, (S,S)-hydrobenzoin esters show 10-fold higher M1 selectivity compared to 1,4-dioxane-integrated analogs .

Physical and Chemical Stability

this compound’s vicinal diol structure enhances borate complexation stability (binding constant K = 1.2 × 10³ M⁻¹ with SI-S-β-CD) compared to 1-phenyl-1,2-ethanediol (K = 0.8 × 10³ M⁻¹ ), enabling superior chiral resolution .

生物活性

Hydrobenzoin, a diol derived from the reduction of benzil, has garnered attention in various fields of research due to its unique biological activities and applications in organic synthesis. This article delves into the biological properties of this compound, highlighting its enzymatic transformations, cytotoxic effects, and potential therapeutic applications.

This compound exists in two enantiomeric forms: (S,S)-hydrobenzoin and (R,R)-hydrobenzoin. It is primarily synthesized through the reduction of benzil using various reducing agents or biocatalysts. Notably, the enzyme system from Talaromyces flavus has been shown to selectively convert benzil to this compound under specific pH conditions, achieving high enantiomeric excess (ee) .

Table 1: Selectivity of this compound Production by Talaromyces flavus

| pH Level | Product | Enantiomeric Excess (%) | dl/meso Ratio |

|---|---|---|---|

| 5.0 | (S)-Benzoin | >99 | N/A |

| 7.0 | (S,S)-Hydrobenzoin | >99 | 97:3 |

Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, this compound esters were evaluated for their ability to inhibit cell proliferation in HepG-2 and HeLa cells. The results indicated that certain this compound derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : this compound has been shown to inhibit cyclooxygenases (COX), which are critical enzymes involved in inflammation and cancer progression. The IC50 values for COX-1 and COX-2 inhibition were found to be within a range that suggests potential for anti-inflammatory applications .

- DNA Damage Induction : this compound's ability to generate reactive oxygen species (ROS) can lead to DNA damage in cancer cells, triggering apoptosis. This property is particularly relevant in the context of developing anticancer therapies .

Case Studies

- Cytotoxicity Against HepG-2 Cells : A study assessing various this compound derivatives demonstrated that one compound exhibited an IC50 value of 58 ± 4 µM against HepG-2 cells, indicating potent anticancer activity .

- Enzymatic Reduction Studies : Research utilizing Talaromyces flavus highlighted the enzyme's ability to selectively produce this compound from benzil with high efficiency, showcasing its potential for industrial applications in synthesizing chiral compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hydrobenzoin, and how can isomer purity be validated experimentally?

this compound is typically synthesized via the benzoin condensation of benzaldehyde followed by sodium borohydride reduction . For isomer separation, fractional recrystallization is employed, leveraging the solubility differences between meso and dl-isomers. Purity is validated using melting point analysis and NMR spectroscopy, where benzylic proton signals differ significantly between isomers (e.g., δ 4.0–5.0 ppm for meso vs. dl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses risks of acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory irritation . Mandatory precautions include:

- Use of nitrile gloves, safety goggles, and lab coats.

- Working in fume hoods with adequate ventilation.

- Immediate rinsing with water for eye/skin contact and medical consultation .

- Storage at 4°C under nitrogen to prevent degradation .

Q. How should researchers design experiments to ensure reproducibility of this compound-related studies?

Reproducibility requires:

- Detailed documentation of synthetic conditions (e.g., solvent ratios, temperature, reaction time) .

- Adherence to purification protocols (e.g., recrystallization solvents, drying methods).

- Validation of analytical data (e.g., NMR peak assignments, melting point ranges) against literature .

Advanced Research Questions

Q. How can competitive kinetic studies resolve contradictions in oxidation mechanisms of substituted Hydrobenzoins?

Competitive oxidation of equimolar this compound derivatives (e.g., nitro-substituted vs. unsubstituted) in 85% acetic acid at 50°C allows direct comparison of rate constants (via aldehyde product ratios). This method isolates electronic effects of substituents on reactivity, addressing discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) .

Q. What high-throughput screening (HTS) strategies enable enantiomeric purity analysis of this compound?

A 96-well plate assay with chiral hosts (e.g., (S,S)-2) and indicators (e.g., bromophenol blue) discriminates enantiomers via UV-Vis absorbance differences (ΔAbs = 0.237 at 570 nm for (R,R)- vs. (S,S)-Hydrobenzoin). Artificial Neural Networks (ANNs) trained on cross-reactive host responses (e.g., (S,S)-2 vs. (R,R)-2) enhance prediction accuracy for enantiomeric excess (ee) .

Q. How do decomposition products of this compound under thermal stress impact experimental outcomes?

Under fire conditions, this compound decomposes into toxic fumes (e.g., CO, benzene derivatives). Stability studies using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are critical for identifying hazardous byproducts and designing inert-atmosphere protocols to mitigate interference in catalytic or synthetic applications .

Q. What frameworks guide hypothesis formulation for this compound-based catalysis studies?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) ensure rigorous hypotheses. For example:

- PICO: Does (R,R)-Hydrobenzoin (Intervention) enhance enantioselectivity in asymmetric catalysis (Outcome) compared to racemic mixtures (Comparison) for diol synthesis (Population)? .

Q. Methodological Guidance

Q. How to address conflicting literature data on this compound’s catalytic activity?

- Perform meta-analyses to identify variables (e.g., solvent polarity, temperature) causing discrepancies.

- Replicate key studies under controlled conditions, using standardized characterization methods (e.g., HPLC for ee determination) .

- Apply statistical tools (e.g., ANOVA) to assess significance of reported differences .

Q. What strategies optimize enantioselective host design for this compound recognition?

- Screen host libraries (e.g., macrocyclic amines, crown ethers) via UV-Vis titration to quantify binding constants (Ka).

- Use computational modeling (e.g., DFT) to predict host-guest complementarity.

- Validate selectivity through competitive assays with structurally similar diols .

Q. Literature and Data Management

Q. How to conduct systematic literature reviews on this compound applications?

- Use databases like SciFinder and Reaxys with queries: ("this compound" AND "asymmetric catalysis") or ("this compound stability" AND "decomposition").

- Prioritize primary sources (e.g., J. Org. Chem.) over secondary reviews.

- Cross-reference patents and preprint repositories (e.g., arXiv) for emerging trends .

Q. How to handle data contradictions in multi-study this compound projects?

特性

IUPAC Name |

1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870557 | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-70-6, 579-43-1 | |

| Record name | Hydrobenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。